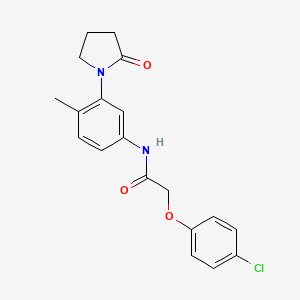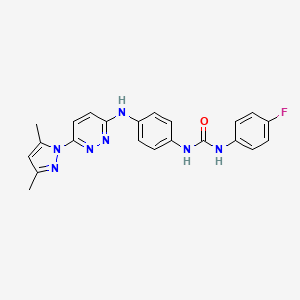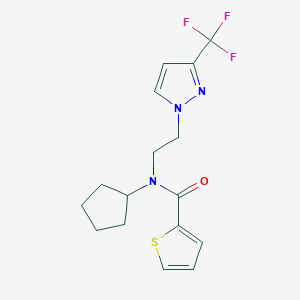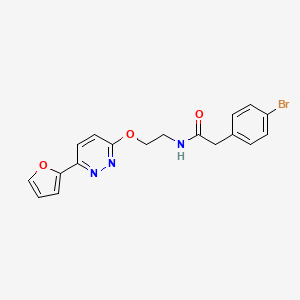
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as CP94, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body. In
作用機序
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as an agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have effects on various physiological processes, including pain perception, appetite regulation, and memory formation.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and study its effects on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
将来の方向性
There are many future directions for research on 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific physiological processes without causing off-target effects. Another area of interest is the study of the effects of CB1 receptor activation on various disease states, including chronic pain, obesity, and neurodegenerative diseases. Overall, this compound is a valuable tool for studying the endocannabinoid system and its effects on various physiological processes.
合成法
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been extensively used in scientific research as a tool to study the endocannabinoid system. It has been found to be a potent and selective agonist for the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. This compound has been used to study the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and memory formation.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBQSCUGWHTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2901485.png)
![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2901488.png)




![1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2901497.png)
![N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2901499.png)
![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2901505.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2901507.png)